
1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine is a synthetic organic compound that features a thienyl group substituted with a fluorine atom and a methoxybenzyl group attached to a methanamine backbone. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl ring is fluorinated at the 5-position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Methoxybenzyl Group: The 2-methoxybenzyl group is introduced through a nucleophilic substitution reaction, often using a suitable base like sodium hydride (NaH) to deprotonate the methoxybenzyl alcohol, followed by reaction with the thienyl intermediate.
Formation of the Methanamine Backbone:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl ring or the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: NaH, NFSI, various halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the thienyl or benzyl rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-chloro-2-thienyl)-N-(2-methoxybenzyl)methanamine
- 1-(5-bromo-2-thienyl)-N-(2-methoxybenzyl)methanamine
- 1-(5-methyl-2-thienyl)-N-(2-methoxybenzyl)methanamine
Uniqueness
1-(5-fluoro-2-thienyl)-N-(2-methoxybenzyl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its chloro, bromo, or methyl analogs.
Properties
Molecular Formula |
C13H15ClFNOS |
|---|---|
Molecular Weight |
287.78 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(2-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H14FNOS.ClH/c1-16-12-5-3-2-4-10(12)8-15-9-11-6-7-13(14)17-11;/h2-7,15H,8-9H2,1H3;1H |
InChI Key |
XUSAUABTXBDKIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


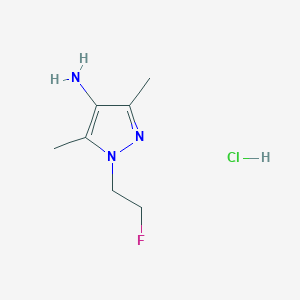
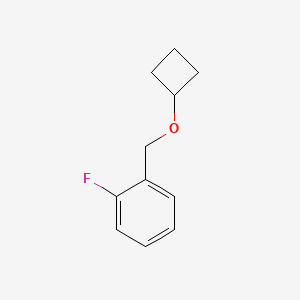
![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12231246.png)

![1-(4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12231259.png)
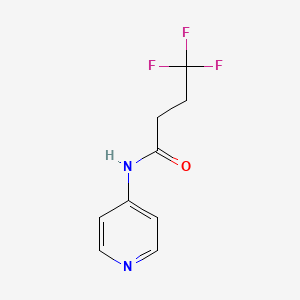
![1-Methyl-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B12231292.png)
![2-(ethylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B12231305.png)
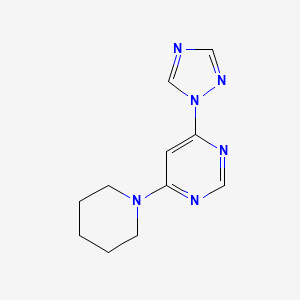
![4,4,4-trifluoro-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B12231321.png)
![2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12231327.png)
![5-cyclopropyl-N-[(3-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12231331.png)
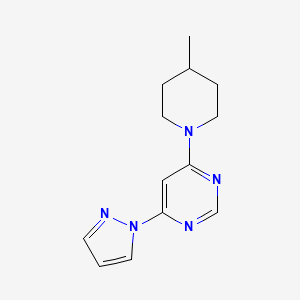
![1-Cyclopentyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12231343.png)
